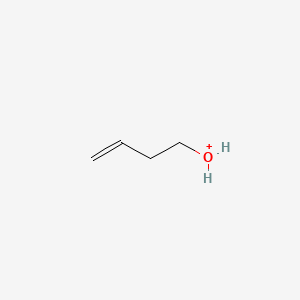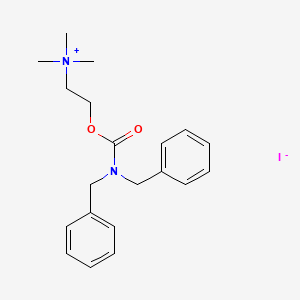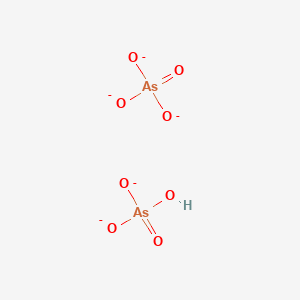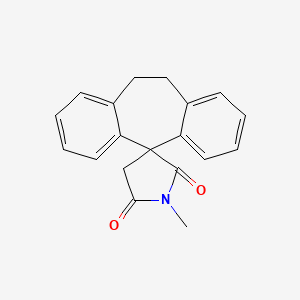
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is a complex organophosphorus compound with the molecular formula C7H14O4P+. This compound features a methoxymethyl group and a 3-methoxy-2-methyl-3-oxopropyl group attached to an oxophosphanium ion. The presence of multiple functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of appropriate phosphonium salts with methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl precursors. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial during production due to the reactivity of the involved chemicals.
Análisis De Reacciones Químicas
Types of Reactions
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium ion to phosphine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies involving phosphorylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with molecular targets through its functional groups. The methoxy and oxophosphanium groups can participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methoxymethylphosphonium salts: Similar in structure but may lack the 3-methoxy-2-methyl-3-oxopropyl group.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Methoxy-substituted phosphines: Share the methoxy group but differ in other functional groups.
Uniqueness
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl groups attached to an oxophosphanium ion. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
64487-34-9 |
|---|---|
Fórmula molecular |
C7H14O4P+ |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
methoxymethyl-(3-methoxy-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-6(7(8)11-3)4-12(9)5-10-2/h6H,4-5H2,1-3H3/q+1 |
Clave InChI |
AONVJSPFJADHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C[P+](=O)COC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



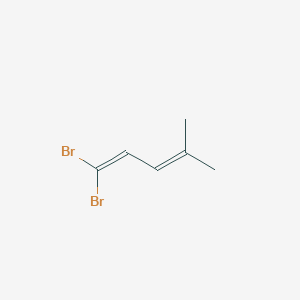
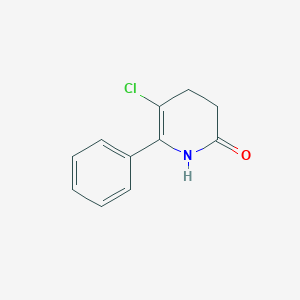
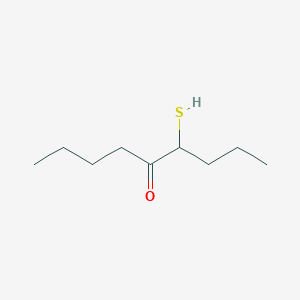
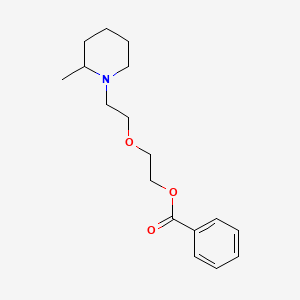
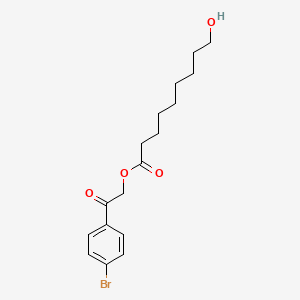
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
